![molecular formula C20H27NO B14401767 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane CAS No. 89614-09-5](/img/structure/B14401767.png)
1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane is a chemical compound with the molecular formula C₂₀H₂₇NO It features a naphthalene moiety linked to an azepane ring via a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane typically involves the following steps:
Formation of the naphthalen-2-yloxy intermediate: This can be achieved through the reaction of naphthalene with an appropriate halogenating agent to form a halonaphthalene, followed by nucleophilic substitution with a suitable alcohol to yield the naphthalen-2-yloxy compound.
Attachment of the butyl chain: The naphthalen-2-yloxy intermediate is then reacted with a butyl halide under basic conditions to form the naphthalen-2-yloxybutane.
Formation of the azepane ring: The final step involves the reaction of the naphthalen-2-yloxybutane with an azepane precursor under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane can undergo various types of chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The azepane ring can be reduced to form piperidine derivatives.
Substitution: The naphthalen-2-yloxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural properties may make it useful in the study of biological systems and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane would depend on its specific application. In general, its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(Phenyl)oxy]butyl}azepane: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-{4-[(Benzyl)oxy]butyl}azepane: Similar structure but with a benzyl group instead of a naphthalene moiety.
Uniqueness
1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its phenyl and benzyl analogs. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89614-09-5 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-naphthalen-2-yloxybutyl)azepane |
InChI |
InChI=1S/C20H27NO/c1-2-6-14-21(13-5-1)15-7-8-16-22-20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2 |
InChI Key |
PETPVSLABAEWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)
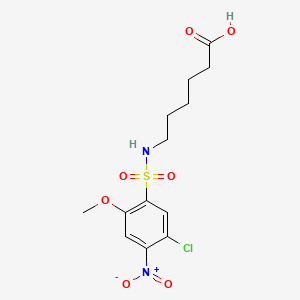
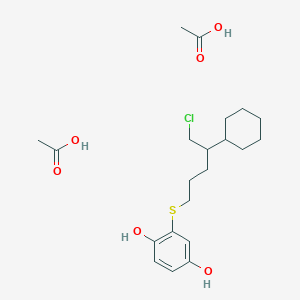
![3-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14401718.png)
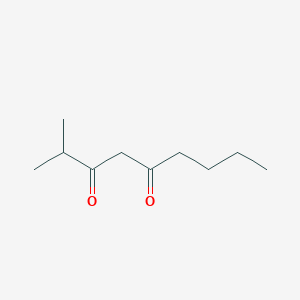
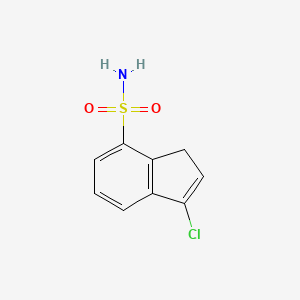
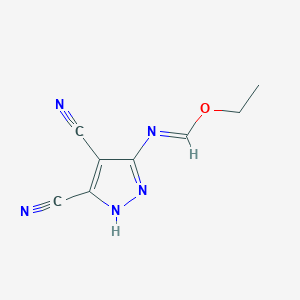
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
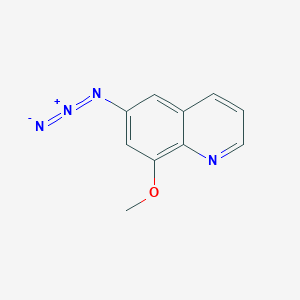
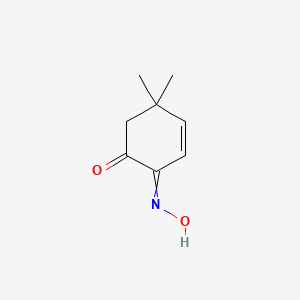
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
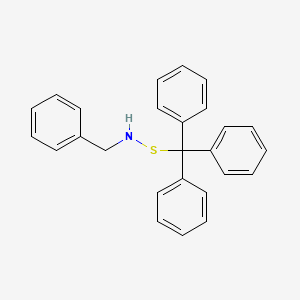
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)
